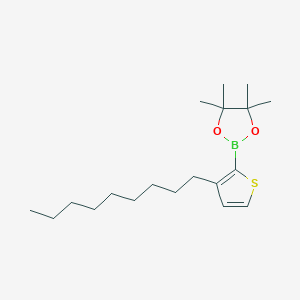

3-Nonyl-2-thiopheneboronic acid pinacol ester

Descripción general

Descripción

3-Nonyl-2-thiopheneboronic acid pinacol ester is a biochemical used for proteomics research . It has a molecular formula of C19H33BO2S and a molecular weight of 336.34 .

Synthesis Analysis

Pinacol boronic esters, such as 3-Nonyl-2-thiopheneboronic acid pinacol ester, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . The protodeboronation of these esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Cross-Coupling Reactions

Boronic esters, including pinacol esters, are pivotal in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex organic structures. For instance, Takagi et al. (2002) demonstrated the synthesis of 1-alkenylboronic acid pinacol esters through a palladium-catalyzed cross-coupling reaction, showcasing the utility of boronic esters in constructing unsymmetrical 1,3-dienes, a fundamental building block in organic synthesis (Takagi et al., 2002).

Polymer Science

In the realm of polymer science, boronic esters serve as monomers in the Suzuki polycondensation process to produce alternating thiophene−phenylene copolymers, as researched by Jayakannan et al. (2001). This process highlights the role of thiophenebisboronic derivatives (acids and esters) in fabricating well-defined polymers with potential applications in electronic and photonic devices (Jayakannan et al., 2001).

Material Science and Photophysics

Arylboronic esters exhibit unique photophysical properties, such as room-temperature phosphorescence, which can be leveraged in developing new materials for organic light-emitting diodes (OLEDs) and other photonic applications. Shoji et al. (2017) discovered that simple arylboronic esters phosphoresce at room temperature, suggesting potential applications in the development of organic phosphorescent materials (Shoji et al., 2017).

Radioprotection and Drug Delivery

Phenylboronic acid pinacol ester-conjugated polymers have been explored for radioprotection and drug delivery. Choi et al. (2021) synthesized nanoparticles for the radiosensitive delivery of caffeic acid phenethyl ester (CAPE), indicating the therapeutic potential of boronic ester-functionalized materials in medicine and biotechnology (Choi et al., 2021).

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

Boronic esters, including this compound, are generally involved in catalytic reactions that form carbon-carbon (c-c) bonds . These reactions are crucial in organic synthesis, allowing for the construction of complex organic compounds from simpler precursors.

Biochemical Pathways

It’s known that boronic esters are involved in the suzuki–miyaura reaction, a type of cross-coupling reaction, which is a fundamental process in organic chemistry .

Result of Action

As a boronic ester, it’s likely involved in the formation of c-c bonds, which are fundamental in the synthesis of complex organic compounds .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-nonylthiophen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33BO2S/c1-6-7-8-9-10-11-12-13-16-14-15-23-17(16)20-21-18(2,3)19(4,5)22-20/h14-15H,6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSCDOHSRKNJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)

![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)

![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)

![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)

![2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1456360.png)